molecular formula C8H8BrIO2 B12099518 4-Bromo-2-iodo-1-(methoxymethoxy)benzene

4-Bromo-2-iodo-1-(methoxymethoxy)benzene

Cat. No.: B12099518
M. Wt: 342.96 g/mol
InChI Key: DYSYERIKTORZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodo-1-methoxymethoxy-benzene is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzene, substituted with bromine, iodine, and a methoxymethoxy group

Preparation Methods

The synthesis of 4-Bromo-2-iodo-1-methoxymethoxy-benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-iodo-1-methoxymethoxy-benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Methoxymethoxylation: The intermediate product is then treated with methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) to introduce the methoxymethoxy group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-iodo-1-methoxymethoxy-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-iodo-1-methoxymethoxy-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-iodo-1-methoxymethoxy-benzene exerts its effects depends on its interaction with molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.

Comparison with Similar Compounds

4-Bromo-2-iodo-1-methoxymethoxy-benzene can be compared with similar compounds such as:

    4-Bromo-2-iodo-1-methoxybenzene: Lacks the methoxymethoxy group, resulting in different chemical reactivity and biological activity.

    4-Bromo-2-chloro-1-methoxymethoxy-benzene:

    4-Bromo-2-iodoanisole: Contains a methoxy group instead of a methoxymethoxy group, affecting its chemical behavior and interactions.

The uniqueness of 4-Bromo-2-iodo-1-methoxymethoxy-benzene lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-iodo-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSYERIKTORZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.